molecular formula C16H16O3 B8713303 1-(3-(Benzyloxy)phenyl)-2-methoxyethanone

1-(3-(Benzyloxy)phenyl)-2-methoxyethanone

Cat. No.: B8713303
M. Wt: 256.30 g/mol
InChI Key: BVZAOWGEVHIZGU-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)phenyl)-2-methoxyethanone is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-methoxy-1-(3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-18-12-16(17)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3

InChI Key

BVZAOWGEVHIZGU-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3R)-3-(3-(((2-(5,5-Dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-(methyloxy)-1,1′-biphenyl-4-yl)methyl)oxy)phenyl)-4-(methyloxy)butanoic acid or (3S)-3-(3-(((2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-(methyloxy)-1,1′-biphenyl-4-yl)methyl)oxy)phenyl)-4-(methyloxy)butanoic acid (74). Compound 74.2 was obtained from compound 74.1 by a method analogous to that used for the preparation of compound 5.7 as described in Example 5 using a Peterson olefination followed by hydrogenation and final chiral separation. Coupling with 14.5 and hydrolysis was carried out according to the methods described herein. 1H NMR (400 MHz, CDCl3) δ ppm 7.39 (dd, 1H), 7.33 (d, 1H), 7.28 (d, 1H), 7.24 (t, 1H), 6.96 (t, 1H), 6.88 (m, 2H), 6.84 (bd, 1H), 6.79 (m, 2H), 5.52 (bt, 1H), 5.08 (s, 2H), 3.75 (s, 3H), 3.56 (dd, 1H), 3.48 (t, 1H), 3.40 (m, 1H), 3.33 (s, 3H), 2.88 (dd, 1H), 2.65 (dd, 1H), 2.24 (dt, 2H), 1.65 (t, 2H), 0.85 (s, 6H).
Name
(3R)-3-(3-(((2-(5,5-Dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-(methyloxy)-1,1′-biphenyl-4-yl)methyl)oxy)phenyl)-4-(methyloxy)butanoic acid
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0 (± 1) mol
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reactant
Reaction Step One
Name
(3S)-3-(3-(((2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-(methyloxy)-1,1′-biphenyl-4-yl)methyl)oxy)phenyl)-4-(methyloxy)butanoic acid
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl methoxyacetate (available from Aldrich) (0.48 mL, 4.8 mmol) in ether (20 mL) was added 3-benzyloxyphenylmagnesium bromide (1.0 M in THF) (available from Aldrich) (5.0 mL, 5.0 mmol) dropwise at −78° C. The mixture was warmed to room temperature overnight, quenched with 1 N HCl, and diluted with EtOAc. The organic layers were washed with water and brine, dried (MgSO4), and concentrated. The crude product was purified by silica gel flash chromatography (0-20% EtOAc/hexane) to afford 102.A (0.17 g, 14% yield) as a pale yellow oil.
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
14%

Synthesis routes and methods III

Procedure details

To a solution of methyl methoxyacetate (available from Aldrich) (0.48 mL, 4.8 mmol) in ether (20.0 mL) was added a 1.0 M solution of (3-(benzyloxy)phenyl)magnesium bromide in THF (available from Aldrich) (5.0 mL, 5.0 mmol) dropwise at −78° C. The mixture was warmed to room temperature overnight, quenched with 1 N HCl, and diluted with EtOAc. The organics were washed with water and brine, dried (MgSO4), and concentrated. The crude product was purified by silica gel flash chromatography (0-20% EtOAc/hexane) to afford 1-(3-(benzyloxy)phenyl)-2-methoxyethanone (0.17 g, 14%) as a pale yellow oil.
Quantity
0.48 mL
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
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5 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One

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